N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves several steps. The starting materials typically include ethoxymethyl thiadiazole and 4-methoxyphenyl propanamide. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. The pathways involved may include inhibition of DNA replication and protein synthesis, which are crucial for cell survival .
Comparison with Similar Compounds
Similar compounds to N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide include other thiadiazole derivatives such as:
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-3-21-10-14-17-18-15(22-14)16-13(19)9-6-11-4-7-12(20-2)8-5-11/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
JHAABMLZOFJRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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